Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve multi-step synthesis processes, including the use of catalysts and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while reduction may produce more reduced forms .
Scientific Research Applications
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- Methyl indole-6-carboxylate
- Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Uniqueness
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-dihydroindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15-2)3-4-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
BZRJGVBZVGVUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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